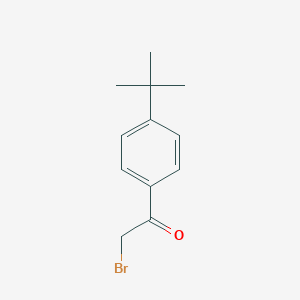

2-Brom-1-(4-tert-Butylphenyl)ethanon

Übersicht

Beschreibung

2-Bromo-1-(4-tert-butylphenyl)ethanone, also known as 2-Bromo-1-(4-tert-butylphenyl)ethanone, is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Bromo-1-(4-tert-butylphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-1-(4-tert-butylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(4-tert-butylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Zwischenprodukte

2-Brom-1-(4-tert-Butylphenyl)ethanon kann als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet werden . Das Bromatom in der Verbindung kann als gute Abgangsgruppe fungieren, wodurch verschiedene Substitutionsreaktionen stattfinden können.

Materialwissenschaften

Im Bereich der Materialwissenschaften können bromierte Verbindungen wie this compound bei der Synthese von Polymeren mit einzigartigen Eigenschaften verwendet werden .

Chemische Synthese

Diese Verbindung kann bei der Synthese anderer komplexer organischer Verbindungen verwendet werden. Das Vorhandensein des Bromatoms macht es zu einem guten Kandidaten für verschiedene organische Reaktionen .

Synthese von alpha-Bromketonen

this compound ist ein alpha-Bromketon. Alpha-Bromketone sind in der organischen Synthese nützlich, und diese Verbindung könnte möglicherweise als Ausgangsmaterial für die Synthese anderer alpha-Bromketone verwendet werden .

Forschung und Entwicklung

In Forschungs- und Entwicklungslaboren kann this compound als Standard für analytische Methoden oder als Reagenz bei der Entwicklung neuer Syntheseverfahren verwendet werden .

Bildung

In Bildungseinrichtungen kann diese Verbindung in Lehrlaboren verwendet werden, um verschiedene organische Reaktionen und Techniken zu demonstrieren .

Wirkmechanismus

Mode of Action

Brominated compounds typically act as electrophiles, reacting with nucleophiles in the body. This can lead to changes in the function of proteins or enzymes, potentially altering cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-(4-tert-butylphenyl)ethanone . Factors such as pH, temperature, and the presence of other compounds can affect its stability and reactivity. Additionally, individual factors such as age, sex, health status, and genetic factors can influence how an individual responds to the compound.

Eigenschaften

IUPAC Name |

2-bromo-1-(4-tert-butylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJWEWNNECJKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368093 | |

| Record name | 2-bromo-1-(4-tert-butylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30095-47-7 | |

| Record name | 2-bromo-1-(4-tert-butylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

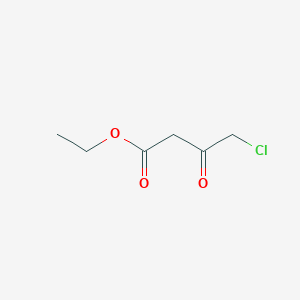

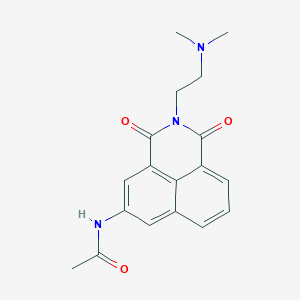

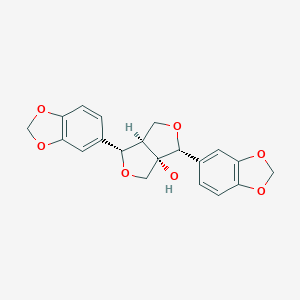

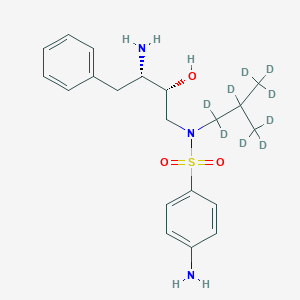

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)